molecular formula C15H22O2 B14556261 5-Pentyl-6-propyl-2H-1,3-benzodioxole CAS No. 61879-44-5

5-Pentyl-6-propyl-2H-1,3-benzodioxole

Cat. No.: B14556261
CAS No.: 61879-44-5
M. Wt: 234.33 g/mol
InChI Key: QFDBIXQIVISDBT-UHFFFAOYSA-N
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Description

5-Pentyl-6-propyl-2H-1,3-benzodioxole is an organic compound with the molecular formula C14H20O2 It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentyl-6-propyl-2H-1,3-benzodioxole typically involves the reaction of appropriate substituted benzene derivatives with reagents that introduce the dioxole ring. One common method is the methylenation of catechols with disubstituted halomethanes . The reaction conditions often require the presence of a base and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Pentyl-6-propyl-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: Halogenation or alkylation reactions can introduce new substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation may involve alkyl halides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones or phenols, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Pentyl-6-propyl-2H-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Pentyl-6-propyl-2H-1,3-benzodioxole exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The specific pathways involved depend on the context of its use, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pentyl-6-propyl-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its longer alkyl chains may impart different physical and chemical properties compared to simpler benzodioxoles.

Properties

CAS No.

61879-44-5

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

5-pentyl-6-propyl-1,3-benzodioxole

InChI

InChI=1S/C15H22O2/c1-3-5-6-8-13-10-15-14(16-11-17-15)9-12(13)7-4-2/h9-10H,3-8,11H2,1-2H3

InChI Key

QFDBIXQIVISDBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=C(C=C1CCC)OCO2

Origin of Product

United States

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